molecular formula C11H7F3N2O5S B8593732 2-(Ethoxycarbonyl)-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

2-(Ethoxycarbonyl)-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No. B8593732
M. Wt: 336.25 g/mol
InChI Key: ZPVDQWHMBKZIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993561B2

Procedure details

A suspension of 0.3 g (0.89 mmol) of ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate-3-oxide (the synthesis of which is described in Wagner et al., Chem. Ber., 1973, 106, 640-654 compound 4e and Bayer patent DE 2013434, example 7), in 9 ml of methanol is heated with stirring until solubilization, and then cooled to 25° C. 0.157 g (1.01 mmol) of 2-(4-chlorophenyl)ethanamine is added slowly to the solution obtained. The homogeneous reaction mixture is stirred at AT overnight. It is then concentrated under reduced pressure and the residue obtained is purified by silica column chromatography (solvent: cyclohexane/-dichloromethane from 60/40 to 0/100). 0.240 g of expected compound is obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 4e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.157 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15]CC)=O)=[N+:9]([O-:18])[C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2].[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([CH2:30][CH2:31][NH2:32])=[CH:26][CH:25]=1>CO>[Cl:23][C:24]1[CH:29]=[CH:28][C:27]([CH2:30][CH2:31][NH:32][C:13]([C:10]2[S:11][C:12]3[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]([C:19]([F:21])([F:22])[F:20])=[CH:7][C:8]=3[N+:9]=2[O-:18])=[O:15])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=2[N+](=C(SC21)C(=O)OCC)[O-])C(F)(F)F
Step Two
Name
compound 4e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.157 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCN
Step Four
Name
Quantity
9 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring until solubilization
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of which
TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
The homogeneous reaction mixture is stirred at AT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica column chromatography (solvent: cyclohexane/-dichloromethane from 60/40 to 0/100)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(=O)C=1SC2=C([N+]1[O-])C=C(C=C2[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.